2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide
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Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.13755610 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
SMR000010743, also known as Secretion Modification Region (SMR) peptide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting the folding of many proteins within the cell .
Mode of Action
The SMR peptide interacts with DnaK, inhibiting the formation of biofilms by Staphylococcus aureus . Biofilms are communities of bacteria that are encased in a self-produced matrix, which can protect the bacteria from antibiotics and the host’s immune system . By targeting DnaK, the SMR peptide disrupts the processes required for biofilm formation .
Biochemical Pathways
It is known that the interaction between the smr peptide and dnak disrupts the normal functioning of the bacterial cell, leading to an inhibition of biofilm formation . This suggests that the SMR peptide may affect the heat shock response pathway, which is involved in protein folding and is regulated by DnaK .
Result of Action
The primary result of SMR000010743’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can reduce the bacteria’s resistance to antibiotics and the host’s immune response, potentially making infections easier to treat .
Action Environment
The efficacy and stability of SMR000010743 can be influenced by various environmental factors. For instance, the presence of proteolytic enzymes can degrade the peptide, reducing its effectiveness. Additionally, the pH and temperature of the environment can affect the peptide’s stability and interaction with DnaK .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-18(13-24-20(27)14-7-1-2-8-15(14)21(24)28)22-17-10-4-3-9-16(17)19(26)23-11-5-6-12-23/h1-4,7-10H,5-6,11-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYCKNVNFBLJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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